Product packaging for m-PEG8-MS(Cat. No.:CAS No. 477775-57-8)

m-PEG8-MS

Cat. No.: B1676799
CAS No.: 477775-57-8
M. Wt: 418.5 g/mol
InChI Key: ABSVPRBGVPHWDJ-UHFFFAOYSA-N
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Description

Contextualization of Poly(ethylene Glycol) (PEG) Chemistry in Biomedical Science

PEG is a synthetic, hydrophilic polyether with a repeating unit of -(O–CH₂ – CH₂)-. news-medical.netpharmafeatures.com Its application in biological research dates back to the 1970s, initially for conjugating to proteins to extend their circulation time and reduce immunogenicity. nih.govchempep.com Beyond drug delivery, PEG has traditional uses in biological research as a precipitating agent for macromolecules and viruses, in the preparation of two-phase aqueous systems, and in facilitating cell fusion. acs.org The versatility of PEG chemistry allows for the synthesis of derivatives with various molecular weights and terminal functionalities, enabling tailored applications in drug delivery, bioconjugation, materials science, and diagnostics. creativepegworks.comchempep.comaxispharm.com

Significance of Monodisperse Oligo(ethylene Glycol) Derivatives in Precision Bioconjugation

Traditionally, PEG polymers are polydisperse, meaning they consist of chains with a range of molecular weights following a Gaussian distribution. pharmafeatures.com However, modern applications, particularly in pharmaceuticals, demand high purity and well-defined structures. rsc.org This has led to increased attention on monodisperse PEG oligomers, which have a precisely defined chain length and molecular weight. pharmafeatures.comrsc.org The molecular uniformity of monodisperse PEGs is crucial for ensuring consistent pharmacokinetic profiles, minimizing batch-to-batch variability, and meeting rigorous quality control and regulatory requirements in the development of biologics like antibody-drug conjugates (ADCs), peptides, and proteins. pharmafeatures.com360iresearch.com Monodisperse PEGs offer advantages such as uniform behavior at the molecular level, well-defined dimensions, and high batch-to-batch reproducibility. rsc.org

Overview of m-PEG8-Ms as a Strategic Building Block for Advanced Molecular Constructs

This compound is a specific monodisperse oligo(ethylene glycol) derivative. It is a PEG linker containing a methoxy (B1213986) group at one terminus and a mesyl group at the other. axispharm.combioglyco.com0qy.combroadpharm.commedkoo.com The mesyl group (methanesulfonate) is a good leaving group, making it suitable for nucleophilic substitution reactions, which are fundamental in bioconjugation chemistry. bioglyco.com0qy.combroadpharm.comaxispharm.com The PEG8 spacer, consisting of eight ethylene (B1197577) glycol units, increases the water solubility of molecules to which it is conjugated. bioglyco.combroadpharm.comaxispharm.com

This compound serves as a strategic building block in the synthesis of advanced molecular constructs, particularly in the fields of targeted therapeutics and molecular probes. It is utilized in the synthesis of PROTAC (Proteolysis Targeting Chimera) compounds and as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). targetmol.commedchemexpress.comtargetmol.commedchemexpress.eu In these applications, the this compound linker connects different functional molecules, leveraging the properties of the PEG chain for improved solubility and pharmacokinetics, while the reactive mesyl group allows for specific attachment to target molecules. bioglyco.combroadpharm.comaxispharm.com

Research Scope and Objectives of the Comprehensive Analysis of this compound

A comprehensive analysis of this compound focuses on its chemical properties, reactivity, and applications as a building block in chemical biology. The scope includes understanding its role as a linker in bioconjugation strategies, particularly in the context of PROTACs and ADCs. Objectives involve detailing its structure, identifying its reactive functionalities, and exploring how its monodisperse nature and PEGylation properties contribute to the design and synthesis of complex molecular architectures for research purposes. This analysis aims to consolidate information regarding its utility in creating constructs with enhanced solubility and controlled conjugation, highlighting its significance in the development of novel research tools and potential therapeutic leads.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H34O10S B1676799 m-PEG8-MS CAS No. 477775-57-8

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O10S/c1-19-3-4-20-5-6-21-7-8-22-9-10-23-11-12-24-13-14-25-15-16-26-27(2,17)18/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSVPRBGVPHWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477775-57-8
Record name 2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.223.644
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Derivatization of M Peg8 Ms

Controlled Synthesis of Monodisperse Oligo(ethylene Glycol) Mesylates

The production of monodisperse oligo(ethylene glycol) mesylates with precise chain lengths, such as m-PEG8-Ms, relies on controlled synthetic strategies that minimize polydispersity. These methods typically involve stepwise approaches rather than traditional polymerization techniques, which yield a distribution of molecular weights. rsc.orgbio-itworld.comacs.org

Stepwise Elongation Strategies for Defined PEG Lengths

Stepwise elongation is a fundamental approach for synthesizing monodisperse PEGs with defined numbers of ethylene (B1197577) glycol units. This process typically involves the iterative coupling of smaller, protected ethylene glycol units to a growing chain. Each cycle of elongation adds a specific number of repeating units, allowing for precise control over the final PEG length. Early stepwise syntheses often involved using acid-labile protecting groups and coupling under basic conditions, requiring multiple steps and purifications per cycle. nih.govd-nb.infobeilstein-journals.org More recent advancements have focused on developing more efficient strategies, including one-pot reactions that combine deprotection and coupling steps, thereby reducing the number of synthetic operations and potentially lowering costs. nih.govd-nb.infobeilstein-journals.org Solid-phase synthesis has also been explored as a stepwise approach, offering advantages such as simplified purification and the potential for automation. nih.gov

Chromatography-Free Approaches for Enhanced Purity and Scalability

Traditional stepwise synthesis of monodisperse PEGs often necessitates chromatographic purification after each elongation step to remove impurities and ensure the desired chain length, which can be time-consuming and costly, particularly for large-scale synthesis. acs.org Significant efforts have been directed towards developing chromatography-free procedures to enhance the scalability and reduce the cost of producing high-purity monodisperse PEGs. rsc.orgnih.govresearchgate.netrsc.org These approaches often involve careful selection of reaction conditions, protecting groups, and purification techniques such as extraction and precipitation to isolate the desired product without resorting to chromatography. nih.govgoogle.comnih.govgoogle.com For instance, some methods utilize specific protecting group strategies that facilitate straightforward workup and purification. rsc.orgnih.govresearchgate.net The development of chromatography-free methods is crucial for the economical production of monodisperse PEGs for various applications. rsc.orgbio-itworld.com

Terminal Functionalization of m-PEG8-Alcohol Precursors to Mesylate (Ms) Groups

The mesylate group (-OSO₂CH₃) is a commonly used leaving group in organic synthesis due to its good leaving group ability, making it suitable for subsequent nucleophilic substitution reactions. google.comgoogle.combiochempeg.com The terminal functionalization of m-PEG8-alcohol precursors to the corresponding mesylate involves the reaction of the terminal hydroxyl group with methanesulfonyl chloride (MsCl) in the presence of a base. mdpi.com This transformation converts the relatively unreactive hydroxyl group into a highly reactive mesylate, enabling facile conjugation to various molecules containing nucleophilic functionalities like amines, thiols, or carboxylates. google.combiochempeg.comsinopeg.comconicet.gov.argoogle.com The reaction is typically carried out under controlled conditions to ensure complete conversion and minimize side reactions.

Strategies for Achieving High Purity and Structural Homogeneity of this compound

Achieving high purity and structural homogeneity is paramount for monodisperse PEG derivatives like this compound, as impurities or variations in chain length can significantly impact their performance in sensitive applications such as drug delivery and bioconjugation. bio-itworld.comacs.orgbiochempeg.com Strategies to ensure high purity often go hand-in-hand with the controlled synthetic methods employed. Stepwise synthesis inherently offers better control over chain length compared to polymerization. rsc.orgbio-itworld.com

Purification techniques play a vital role in isolating the desired this compound from reaction byproducts, starting materials, and truncated or elongated PEG chains. While chromatography-free methods are sought after for scalability, other purification techniques may be employed depending on the scale and required purity. These can include extraction, precipitation, and in some cases, specialized chromatographic methods when extremely high purity is required or when chromatography-free methods are not sufficient to remove specific impurities. nih.govgoogle.comnih.govgoogle.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), particularly MALDI-TOF MS, are essential for characterizing the synthesized this compound, confirming the molecular weight, assessing the purity, and verifying the successful terminal functionalization. mdpi.comnih.govresearchgate.net These techniques allow for the quantitative analysis of oligomer purity and structural integrity. rsc.orgnih.gov

Orthogonal Functionalization of this compound for Diverse Conjugation Applications

The terminal mesylate group in this compound serves as a highly versatile handle for orthogonal functionalization, allowing for the conjugation of the PEG molecule to a wide range of biomolecules and surfaces. google.combiochempeg.comsinopeg.comconicet.gov.argoogle.com Orthogonal functionalization refers to the ability to selectively react the mesylate group without affecting other functional groups that may be present on the molecule being conjugated or on the m-PEG8 chain itself.

Bioconjugation Chemistry and Strategic Applications of M Peg8 Ms

Principles of Mesylate-Mediated Covalent Bioconjugation

The mesyl group in m-PEG8-Ms is a good leaving group, facilitating covalent bond formation through nucleophilic substitution reactions. bioglyco.combroadpharm.com0qy.com This reactivity is central to its application in bioconjugation.

Nucleophilic Substitution Reactions with this compound

Nucleophilic substitution reactions involving this compound typically occur when a nucleophile attacks the carbon atom bonded to the mesyl group. The mesylate anion is then displaced as a stable leaving group. This reaction pathway allows for the covalent attachment of molecules containing nucleophilic functional groups, such as amines, thiols, or alcohols, to the PEG8 chain. bioglyco.combroadpharm.com The efficiency of this reaction is influenced by factors such as the strength of the nucleophile, the solvent, and the reaction conditions.

Mechanism of Amide Bond Formation via Acidic Derivatives of PEG8

While this compound itself reacts via nucleophilic substitution involving the mesylate, amide bond formation typically involves the reaction between a carboxylic acid and an amine. Acidic derivatives of PEG8, such as m-PEG8-acid, contain a terminal carboxylic acid group bioglyco.com. Amide bonds are formed through a condensation reaction between a carboxylic acid and an amine, which liberates water. masterorganicchemistry.com This reaction often requires activating the carboxylic acid group to make it more reactive towards the amine nucleophile. Various coupling reagents can be employed to facilitate amide bond formation by activating the carboxylic acid. nih.gov The mechanism generally involves the nucleophilic attack of the amine on the activated carbonyl carbon of the carboxylic acid derivative, followed by elimination to form the stable amide bond. masterorganicchemistry.com

Reactivity of N-Hydroxysuccinimide (NHS) Ester-Modified PEG8 Towards Amines

NHS ester-modified PEG8 derivatives, such as m-PEG8-NHS ester, are highly reactive towards primary amines (-NH2). fishersci.cafishersci.seprecisepeg.com This reaction is a common method for PEGylating proteins, peptides, and other molecules containing amine groups. fishersci.seprecisepeg.com The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. precisepeg.com This reaction is typically carried out in aqueous solutions at a pH range of 7 to 9, with optimal results often observed between pH 8.3 and 8.5. precisepeg.com The NHS ester linkage is considered stable and irreversible under physiological conditions. fishersci.seprecisepeg.com

Integration of this compound in Antibody-Drug Conjugate (ADC) Development

This compound and other PEG linkers play a significant role in the development of Antibody-Drug Conjugates (ADCs). medkoo.commedchemexpress.commedchemexpress.eucreative-biolabs.compharmiweb.com ADCs are complex molecules designed to selectively deliver highly potent cytotoxic drugs to cancer cells, minimizing damage to healthy tissues. pharmiweb.com

Linker Functionality in Targeted Cancer Therapy Engineering

Role of this compound in Proteolysis-Targeting Chimeras (PROTACs) Synthesis

This compound is widely utilized as a PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). bioglyco.comtargetmol.comhodoodo.commedchemexpress.eumedchemexpress.comtargetmol.comtargetmol.comanjiechem.comfujifilm.commedchemexpress.commedchemexpress.combroadpharm.com PROTACs are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to an E3 ubiquitin ligase. These molecules typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. medchemexpress.commedchemexpress.com

Advanced Site-Specific Bioconjugation Methodologies Employing this compound

This compound is also noted as a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.eumedchemexpress.comfujifilm.commedchemexpress.commedchemexpress.comdcchemicals.commedchemexpress.commedchemexpress.com ADCs represent a class of highly potent therapeutic agents that selectively deliver cytotoxic payloads to target cells via an antibody. fujifilm.com While the search results confirm the use of this compound in ADC synthesis, detailed information on advanced site-specific bioconjugation methodologies specifically employing this compound was not prominently featured. Site-specific conjugation is a strategy used to create homogeneous ADC preparations with a defined drug-to-antibody ratio (DAR) and conjugation site, which can improve their therapeutic index. Although PEG linkers are generally compatible with various bioconjugation techniques, the specific application of this compound within advanced site-specific methodologies was not elaborated upon in the provided snippets.

Chemoselective Ligation Strategies

Chemoselective ligation strategies involve chemical reactions that occur selectively between specific functional groups, enabling precise control over the conjugation process. The mesylate group of this compound is reactive towards nucleophiles bioglyco.com, making it suitable for reactions with complementary functional groups present on biomolecules or other molecular entities. While the principle of using the mesylate for nucleophilic substitution is a form of chemoselectivity, the search results did not provide detailed examples or research findings on the application of this compound within broader advanced chemoselective ligation strategies for complex bioconjugates beyond its general use as a linker in PROTACs and ADCs.

High-Hydrostatic-Pressure-Assisted PEGylation Research

No information regarding the use of this compound in high-hydrostatic-pressure-assisted PEGylation research was found within the provided search results.

Advanced Analytical Characterization of M Peg8 Ms and Its Bioconjugates

Chromatographic Techniques for Separation and Purity Analysis

Chromatographic methods are widely employed for separating complex mixtures, assessing purity, and determining the dispersity of PEG and PEGylated species. These techniques leverage differential interactions between the analytes and a stationary phase, driven by a mobile phase, to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Oligomer Dispersity and Purity

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and analysis of both free polyethylene (B3416737) glycol (PEG) and its bioconjugated forms molnova.com. It is particularly useful for assessing the purity of PEGylation reagents like m-PEG8-Ms and monitoring the progress of PEGylation reactions. HPLC can separate PEG molecules based on their size and end-group functionality, providing insights into oligomer dispersity, especially for lower molecular weight PEGs chromatographyonline.com.

Various detection methods are coupled with HPLC for the analysis of PEG and PEGylated compounds. Since PEG itself lacks a strong chromophore, detection often relies on techniques other than standard UV-Vis absorbance, particularly for the PEG reagent itself. Charged aerosol detection (CAD) and evaporative light scattering detection (ELSD) are valuable in these cases as they respond to non-volatile analytes chromatographyonline.comlcms.cz. UV detection at 280 nm is typically used for detecting the protein or peptide portion of a bioconjugate lcms.cz.

HPLC methods can be developed to monitor PEGylation reactions by observing the consumption of the starting material and the formation of PEGylated products . For instance, HPLC with UV-CAD detection has been used to monitor the reaction of MS(PEG)8 (a form of mPEG-mesylate or similar activated mPEG) with IgG, showing shifts in protein retention times indicative of higher molecular weight PEGylated species formed at increasing reagent concentrations lcms.cz. The method demonstrated good reproducibility for the retention time and area of the residual PEGylation reagent, with a limit of detection allowing for low-level residual analysis lcms.cz.

Ultra-Performance Liquid Chromatography (UPLC) for Quantitative Determination

Ultra-Performance Liquid Chromatography (UPLC), a more recent evolution of HPLC, offers enhanced speed and resolution, making it suitable for the rapid and quantitative analysis of complex samples, including PEGylated bioconjugates targetmol.com. UPLC can effectively separate unconjugated proteins, PEGylated protein species with varying degrees of PEGylation, and residual free activated PEG targetmol.com.

Both size exclusion UPLC (SE-UPLC) and reversed-phase UPLC (RP-UPLC) are applied in the analysis of PEGylated proteins targetmol.com. SE-UPLC separates based on hydrodynamic volume, which can be significantly altered by PEGylation, allowing for the separation of modified and unmodified proteins targetmol.com. RP-UPLC separates based on hydrophobicity, which also changes upon PEGylation, and can be effective in resolving different PEGylated species and separating them from free PEG, particularly when operated at elevated temperatures targetmol.com.

UPLC coupled with mass spectrometry (UPLC-MS) is a powerful combination for the quantitative determination and identification of PEGylated species, including the analysis of PEGylated fragments resulting from enzymatic digestion medkoo.com. UPLC-UV-CAD methods have also been employed to monitor PEGylation reactions and quantify the different species present, demonstrating the method's ability to track the reaction progress and the formation of increasingly PEGylated products with increasing reagent concentration .

Size Exclusion Chromatography (SEC) for PEGylated Biopharmaceutical Analysis

Size Exclusion Chromatography (SEC) is a primary technique for characterizing PEGylated biopharmaceuticals, focusing on the separation of molecules based on their hydrodynamic size axispharm.comconju-probe.comwaters.comCurrent time information in Guadalupe County, US.. This is particularly important for assessing the success of PEGylation, determining the distribution of PEGylated species (e.g., mono-, di-, poly-PEGylated), and detecting aggregates or lower molecular weight impurities axispharm.comconju-probe.comwaters.comCurrent time information in Guadalupe County, US..

PEGylation significantly increases the hydrodynamic volume of a protein, causing PEGylated species to elute earlier than the unconjugated protein in SEC axispharm.comconju-probe.com. SEC is routinely used to monitor the purity and oligomeric state of protein therapeutic products throughout development and quality control Current time information in Guadalupe County, US..

Coupling SEC with multiple detectors provides more comprehensive information. SEC-MALS (Multi-Angle Light Scattering) combined with UV and dRI (differential Refractive Index) detectors is a powerful configuration that allows for the determination of absolute molecular weight, independent of elution volume conju-probe.comCurrent time information in Guadalupe County, US.. This is crucial for PEGylated proteins, which have a different size-molar mass relationship compared to globular proteins conju-probe.com. SEC-MALS can reveal the presence of protein-PEG-protein complexes or aggregates, which may not be evident with SEC alone conju-probe.com.

Studies have shown that SEC can effectively separate unconjugated protein from PEGylated protein. However, achieving adequate separation between the PEGylated conjugate and excess free activated PEG can be challenging, depending on their respective hydrodynamic radii and the polydispersity of the PEG reagent axispharm.comuni.lu.

Mass Spectrometric Approaches for Molecular Identification and Structural Elucidation

Mass spectrometry (MS) provides highly sensitive and specific information about the mass-to-charge ratio (m/z) of molecules, enabling their identification and structural characterization. It is an essential tool for analyzing both the PEGylation reagent and the resulting bioconjugates.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for the analysis of PEGylated bioconjugates, often coupled with liquid chromatography (LC-ESI-MS) enovatia.comresearchgate.netmz-at.debroadpharm.com. ESI is a soft ionization technique that produces multiply charged ions, making it suitable for analyzing larger biomolecules and their conjugates researchgate.netnih.gov.

However, the ESI-MS spectra of PEGylated molecules can be complex due to the inherent polydispersity of traditional polymeric PEGs, which results in a distribution of masses corresponding to different numbers of ethylene (B1197577) glycol units. Additionally, PEG molecules readily form adducts with various ions (e.g., H+, Na+, K+), further complicating the spectra with multiple charge states and adducted species chromatographyonline.comenovatia.comnih.gov. Charge deconvolution software is often necessary to simplify these complex spectra and determine the mass of the intact PEGylated molecule enovatia.commz-at.de.

LC-ESI-MS is valuable for characterizing the heterogeneity of PEGylated proteins, identifying different conjugated species, and potentially determining the sites of PEGylation through peptide mapping approaches involving enzymatic digestion followed by LC-MS/MS analysis mz-at.de. While ESI-MS is powerful, its application to larger PEGs can be cumbersome due to the reasons mentioned, and it is often best suited for molecules with m/z below 1000 nih.gov.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another key technique for the characterization of PEG and PEGylated proteins molnova.comresearchgate.netmz-at.de. MALDI-TOF MS typically produces singly charged ions, leading to simpler spectra compared to ESI-MS, especially for heterogeneous PEG samples.

MALDI-TOF MS is frequently used to determine the average molecular weight and assess the degree of PEGylation of proteins by observing the mass shift after conjugation molnova.comresearchgate.net. It can provide information on the heterogeneity of the PEGylation product, showing the distribution of species with different numbers of attached PEG chains researchgate.net. MALDI-TOF MS can also be used to characterize the molecular weight distribution and purity of the PEGylation reagent itself .

While powerful for molecular weight determination and assessing heterogeneity, MALDI-TOF MS is not always considered a quantitative technique medkoo.com. However, it is valuable for confirming the successful conjugation and providing a snapshot of the mass distribution of the PEGylated product molnova.com. Advanced MALDI-TOF MS techniques, such as in-source decay (ISD), are being explored for determining the specific sites of PEGylation on proteins.

Compound Information

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Characterization

Tandem mass spectrometry (MS/MS), also known as MS², is a powerful technique employed for the detailed structural elucidation of molecules through fragmentation analysis. In MS/MS, a precursor ion is selected and subjected to fragmentation, typically by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a unique fragmentation pattern that serves as a structural fingerprint of the precursor molecule enovatia.comresearchgate.netresearchgate.netnih.govresearchgate.netrsc.orgnih.govscispace.com.

For PEG derivatives and their bioconjugates, MS/MS is invaluable for confirming the presence of specific linkages and structural motifs. Studies on PEG-based polymers, such as polyethylene glycol-polyurethane (PEG-PUR) oligomers, have demonstrated that MS/MS fragmentation often occurs at labile bonds, such as urethane (B1682113) linkages in the case of PEG-PURs, yielding diagnostic fragment ions that help in structural assignment researchgate.netresearchgate.net. The analysis of these fragmentation patterns can also aid in distinguishing between isomeric compounds researchgate.netresearchgate.net.

In the context of analyzing PEGylated species in complex matrices, such as biological samples, ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assays are frequently developed for sensitive and selective detection and quantification nih.govrsc.org. These methods often utilize multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For example, a UPLC-MS/MS assay for the detection of propionic acid-polyethylene glycol-propionic acid (PA-PEG8-PA) polymers in rat plasma used MRM transitions at m/z 513.4 (precursor ion [M - H]⁻) to m/z 441.2 (fragment ion) for PA-PEG8-PA nih.govrsc.org.

MS/MS is also a critical component of HRMS/MS strategies used to characterize degradation impurities, providing exact masses of fragment ions to support structural determination nih.gov.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is an essential analytical technique for obtaining accurate mass measurements of ions, enabling the determination of elemental composition and confirmation of molecular formulas enovatia.comnih.govfilab.fr. Unlike low-resolution MS, HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass spectrometers, possess high resolving power, typically greater than 10,000 (FWHM at m/z 200), allowing them to distinguish between ions with very similar mass-to-charge ratios (m/z) filab.fr. This is particularly important for complex molecules like PEG derivatives and their bioconjugates, which may have isobaric species or require precise mass confirmation.

HRMS is routinely applied to confirm the accurate molecular mass of synthesized compounds, including this compound and its conjugates. Accurate mass measurements can verify the intended structure and provide confidence in the identity of the compound. For small molecules intended for conjugation, HRMS is used to determine their elemental composition enovatia.com. Flow injection HRMS can be utilized to confirm the monoisotopic masses of PEG molecules enovatia.com.

In the characterization of bioconjugates, such as peptide-PEG hybrids, HRMS is used to confirm the exact mass of the conjugated product. For instance, HRMS was employed to verify the mass of a FITC-Ahx-QLTSYDCEVAN-PEG8-EELLRALDQVN conjugate, confirming its elemental composition rsc.org. LC-HRMS is a powerful hyphenated technique used for the characterization of degradation impurities, providing accurate mass information for the detected degradation products nih.gov.

Predicted collision cross-section (CCS) values, which can be obtained through techniques like ion mobility-mass spectrometry (IM-MS), provide another dimension of characterization that can be correlated with theoretical values for structural confirmation. For this compound (C16H34O10S), predicted CCS values for various adducts have been reported uni.lu.

Adductm/zPredicted CCS (Ų)
[M+H]⁺419.19454196.6
[M+Na]⁺441.17648216.6
[M+NH₄]⁺436.22108217.2
[M+K]⁺457.15042211.7
[M-H]⁻417.17998204.1
[M+Na-2H]⁻439.16193193.7
[M]⁺418.18671211.8
[M]⁻418.18781211.8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conclusive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the determination and confirmation of chemical structures, providing detailed information about the connectivity and environment of atoms within a molecule nih.govuni.lumolnova.comresearchgate.netnih.govescholarship.orgoutsourcedpharma.comuzh.chlibretexts.orgresearchgate.net. For this compound and its bioconjugates, NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for conclusive structural assignment.

¹H NMR spectroscopy is widely used to characterize PEG chains and their functional groups. The characteristic repeating ethylene glycol units (-OCH₂CH₂-) of the PEG chain typically give rise to a strong signal around 3.6-3.7 ppm in the ¹H NMR spectrum researchgate.netresearchgate.net. The terminal methoxy (B1213986) group (-OCH₃) of this compound is expected to produce a singlet around 3.3-3.4 ppm researchgate.net. Protons near the mesylate group (-OSO₂CH₃) and the methylene (B1212753) group directly attached to the mesylate leaving group will have distinct chemical shifts influenced by the electronegativity of the sulfonate group. Analysis of the chemical shifts, splitting patterns (multiplicity), and integration of the signals in the ¹H NMR spectrum allows for the confirmation of the structure and the number of repeating units in the PEG chain researchgate.netnih.gov.

NMR is also crucial for assessing the purity and confirming the functionalization of PEGs researchgate.netnih.gov. By comparing the integration of signals corresponding to the terminal groups (like the methyl group in m-PEG) with the integration of the repeating ethylene oxide units, the molecular weight of the PEG can be estimated and the efficiency of conjugation or functionalization can be assessed researchgate.netnih.gov.

Furthermore, NMR spectroscopy provides information about the end groups of polymers, which is often not readily obtained from mass spectrometry data alone nih.gov. Combined NMR and MS analysis is a powerful approach for full structural characterization enovatia.comnih.govoutsourcedpharma.com. NMR has also been applied to the characterization of degradation impurities, providing crucial structural details nih.gov. The structures of PEG-containing ligands have been confirmed using both ¹H and ¹³C{¹H} NMR spectroscopy researchgate.net.

Multi-Dimensional Analytical Strategies for Comprehensive Characterization

Comprehensive analytical characterization of complex molecules like this compound and its bioconjugates often necessitates the integration of multiple analytical techniques. Multi-dimensional analytical strategies leverage the strengths of different methods to provide a more complete picture of the compound's structure, purity, and properties enovatia.comnih.govscispace.comoutsourcedpharma.comlibretexts.orgnih.govtandfonline.comnih.gov.

The combination of mass spectrometry and nuclear magnetic resonance spectroscopy is a particularly powerful multi-dimensional approach. While MS offers high sensitivity and accurate mass information, NMR provides detailed structural connectivity and quantitative data outsourcedpharma.comnih.gov. The combined application of NMR and HRMS/MS is frequently used for the full structural characterization of small molecules, including linkers used in bioconjugation enovatia.comnih.gov.

Multi-dimensional chromatography coupled with MS can offer rapid online structural confirmation nih.gov. Ion mobility-mass spectrometry (IM-MS), sometimes combined with MS/MS (IM-MS/MS), adds another dimension of separation based on the shape and size of ions, which can be useful for distinguishing isomers and providing further structural insights into PEG-based polymers researchgate.netresearchgate.net.

Strategies like suspect screening analysis (SSA) and non-target analysis (NTA) using LC- or GC-HRMS exemplify multi-dimensional data analysis, combining accurate mass, fragmentation patterns (MS/MS), isotopic patterns, and retention times to identify known and unknown compounds in complex samples scispace.com. The synergistic application of these diverse analytical techniques is paramount for ensuring the quality, consistency, and structural integrity of this compound and its bioconjugates throughout synthesis and characterization.

Research on the Biological Interactions and Bioactivity Modulation by M Peg8 Ms Conjugates

Interactions with Biological Macromolecules (e.g., Proteins, Peptides, Nucleic Acids)

PEGylation, the process of conjugating PEG chains to molecules, is a widely used strategy to modify their interactions with biological macromolecules sigmaaldrich.comthermofisher.cnnih.govkoreascience.krtandfonline.commdpi.comthermofisher.comresearchgate.net. The hydrophilic and flexible nature of PEG can create a shield around the conjugated entity, influencing its interactions with the biological environment sigmaaldrich.com.

Studies on Protein-m-PEG8-Conjugate Interactions and Protein Corona Formation

When nanoparticles or other entities enter a biological fluid like plasma, they inevitably adsorb biomolecules, primarily proteins, onto their surface, forming a "protein corona" rsc.orgresearchgate.netnih.govacs.org. This protein corona significantly alters the biological identity of the particle and impacts its interactions with cells and its fate in the body researchgate.netacs.org. PEGylation is a common strategy employed to reduce the adsorption of proteins and the subsequent formation of the protein corona rsc.orgnih.gov. Linear PEG chains grafted onto a surface can create steric hindrance, inhibiting protein adsorption and reducing recognition by macrophages rsc.org. Studies have shown that increasing the length of PEG chains can reduce protein adsorption on nanoparticle surfaces rsc.org. While specific studies detailing protein corona formation on m-PEG8-Ms conjugates were not extensively found, the principles of PEGylation suggest that conjugation with this compound would likely lead to a reduction in protein adsorption compared to the unconjugated molecule, thereby influencing protein corona composition and its downstream biological effects. The extent of this reduction would depend on the density and presentation of the this compound on the conjugate surface.

Investigation of Preferential Interactions with Protein Functional Groups

The interactions between PEG and protein functional groups have been investigated to understand the molecular basis of PEG-protein interactions researchgate.netnih.gov. These studies often utilize techniques like vapor pressure osmometry to quantify the preferential interactions of PEG oligomers with model compounds representing protein functional groups nih.gov. Research indicates that PEG can exhibit preferential interactions with certain protein functional groups researchgate.net. For instance, favorable interactions with aromatic and aliphatic carbon atoms have been observed, which can explain the increased solubility of aromatic hydrocarbons and steroids in the presence of PEG researchgate.net. While these studies often use shorter PEG oligomers or different PEG architectures than this compound, they provide insight into the types of chemical interactions that can occur between the PEG portion of this compound and proteins. The specific arrangement of the PEG8 chain in this compound and its conjugation site on a molecule would influence the presentation of the PEG chain and thus its potential for preferential interactions with specific protein functional groups. The mesyl group and the terminal methoxy (B1213986) group could also contribute to these interactions, although the dominant interactions are typically associated with the repeating ethylene (B1197577) glycol units of the PEG chain.

Modulation of In Vivo Biological Fate and Pharmacokinetic Properties of Bioconjugates

PEGylation is a well-established method for improving the pharmacokinetic properties of therapeutic molecules, including proteins, peptides, and small molecules sigmaaldrich.comnih.govkoreascience.krtandfonline.commdpi.comresearchgate.net. Conjugation with PEG can lead to increased systemic circulation half-life and altered clearance mechanisms broadpharm.comfujifilm.comnih.govnih.gov.

Impact on Systemic Circulation Half-Life and Clearance Mechanisms

The attachment of PEG to a molecule increases its hydrodynamic size and can reduce renal clearance, a primary elimination pathway for many smaller molecules and peptides mdpi.comresearchgate.netacs.org. This leads to a prolonged presence of the conjugate in the bloodstream sigmaaldrich.comkoreascience.krmdpi.com. For larger entities like antibody-drug conjugates, PEGylation can also reduce uptake by the reticuloendothelial system (RES), further increasing circulation time koreascience.kr.

Studies investigating the impact of PEG length on pharmacokinetics have shown that longer PEG chains generally result in slower clearance aacrjournals.orgnih.gov. One study evaluating the impact of PEG side chains on the pharmacokinetics of monomethylauristatin E (MMAE) conjugated to an antibody found that while longer PEG chains (up to PEG24) resulted in slower clearance, clearance remained unaltered with a threshold length of PEG8 aacrjournals.orgnih.govsigmaaldrich.com. This suggests that for certain conjugates, a PEG8 length, as present in this compound, may provide a certain level of improved plasma exposure compared to very short or no PEG, although further increases in length might yield more significant effects depending on the specific conjugate and its target. The hydrophilic nature of the PEG spacer in this compound contributes to increased solubility, which can also positively impact pharmacokinetic properties by reducing aggregation sigmaaldrich.comthermofisher.cnnih.gov.

The clearance mechanisms of bioconjugates can involve non-specific proteolysis, particularly for antibody-based therapeutics, and target-mediated clearance for conjugates binding to specific cell surface antigens nih.gov. PEGylation can influence these processes by reducing non-specific interactions and potentially affecting target binding depending on the conjugation site and PEG presentation.

Data from a study on the impact of PEG length on the pharmacokinetics and plasma clearance of a DAR8 ADC (antibody-drug conjugate with a drug-to-antibody ratio of 8) demonstrated the relationship between PEG length and these parameters aacrjournals.orgsigmaaldrich.com.

PEG Length (Ethylene Oxide Units)Impact on Plasma Clearance
2Faster clearance
4Faster clearance
8Clearance remained unaltered (threshold)
12Slower clearance
24Slower clearance

Based on data from Burke et al. aacrjournals.orgsigmaaldrich.com, illustrating that while longer PEGs generally slow clearance, a threshold effect was observed around PEG8 in this specific ADC context.

Research into Immunological Response to PEGylated Entities

PEGylation is often employed to reduce the immunogenicity of therapeutic proteins and peptides sigmaaldrich.comthermofisher.cnnih.govtandfonline.comthermofisher.com. By shielding the protein surface, PEG can mask epitopes that would otherwise be recognized by the immune system sigmaaldrich.com. However, the immunological response to PEGylated entities is complex and can vary. While PEGylation generally reduces immunogenicity, anti-PEG antibodies can develop in some individuals, potentially leading to accelerated blood clearance and reduced efficacy tandfonline.comacs.org.

The development of anti-PEG antibodies can be influenced by factors such as the size, shape, and density of the PEGylation, as well as the properties of the conjugated molecule and the patient's immune system nih.govtandfonline.com. Studies have explored different PEG structures and conjugation strategies to minimize immunogenicity nih.gov. While specific data on the immunogenicity of this compound conjugates is limited in the provided results, the general understanding of PEG immunogenicity suggests that while the PEG8 moiety is relatively short compared to larger PEGs used in some therapeutics, the potential for an immune response, particularly the development of anti-PEG antibodies, should be considered in the development of this compound conjugates. The terminal methoxy group of linear PEGs has been associated with increased immunogenicity in some cases nih.gov.

Investigations into Cellular Uptake and Intracellular Trafficking of this compound Conjugates

The cellular uptake and intracellular trafficking of conjugated molecules are critical determinants of their biological activity, particularly for drugs or probes that need to reach intracellular targets. PEGylation can have a significant impact on these processes rsc.orgmedcraveonline.comnih.govnih.gov.

While PEGylation is beneficial for prolonging circulation time by reducing non-specific uptake by the RES, excessive PEGylation can sometimes lead to reduced cellular uptake by target cells rsc.orgmedcraveonline.com. This is because the hydrophilic PEG layer can hinder interactions with cell surface receptors or membranes necessary for internalization rsc.org. Studies on PEGylated nanoparticles have shown that both PEG chain length and grafting density influence cellular uptake medcraveonline.comnih.gov. Generally, longer PEG chains and higher grafting densities tend to result in lower cellular uptake medcraveonline.comnih.gov.

Conversely, in some contexts, PEGylation can be designed to facilitate specific cellular interactions or uptake. For instance, in the context of drug delivery systems, the protein corona formed on nanoparticles can influence cellular uptake, and PEGylation can modify this corona to favor or disfavor uptake by certain cell types rsc.orgnih.gov.

Specific research on the cellular uptake and intracellular trafficking pathways of this compound conjugates is not detailed in the provided search results. However, based on the general principles of PEGylation, it can be inferred that the this compound moiety would influence the cellular interactions of a conjugated molecule. The relatively short length of the PEG8 chain compared to much larger PEG molecules might result in less steric hindrance to cellular uptake than highly PEGylated entities with very long PEG chains. The specific design of the conjugate, including the nature of the conjugated molecule and the conjugation site, would play a crucial role in determining its cellular uptake mechanisms (e.g., passive diffusion, endocytosis) and subsequent intracellular fate. Investigations into the cellular uptake and trafficking of this compound conjugates would likely involve techniques such as confocal microscopy, flow cytometry, and quantitative analysis of intracellular conjugate levels to understand how the PEG8-Ms moiety affects these processes nih.govnih.gov.

Methods for evaluating changes in protein conformation and stability upon modification include techniques like Circular Dichroism (CD), Differential Scanning Calorimetry (DSC), Mass Spectrometry (MS), Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS), and Ion Mobility Mass Spectrometry (IM-MS) researchgate.netbiocompare.comrappsilberlab.orgnih.govuni-halle.debiorxiv.orguwo.caacs.org. General PEGylation studies have shown varied effects on protein stability, sometimes increasing it and other times having no significant impact or even decreasing it nih.govresearchgate.net. Similarly, the effect on biological activity can range from retention to significant reduction, often due to steric hindrance near the active site researchgate.netethz.ch.

Without specific studies detailing the conjugation of this compound to model proteins and subsequent analysis of their conformational changes, stability profiles, and modulation of biological activity, it is not possible to provide the requested detailed research findings and data tables exclusively for this compound.

Advanced Research Applications of M Peg8 Ms in Drug Delivery Systems

Design and Engineering of m-PEG8-Ms-Functionalized Nanocarriers

The mesyl group of this compound allows for its covalent attachment to various materials, including polymers, lipids, and other molecules, to create functionalized nanocarriers. bioglyco.combroadpharm.com This functionalization is crucial for modifying the surface properties of nanoparticles, micelles, and liposomes, influencing their stability, circulation time, and interaction with biological environments. The hydrophilic PEG chain helps to reduce non-specific protein adsorption and recognition by the reticuloendothelial system, a phenomenon often referred to as the "stealth" effect, which can prolong the circulation half-life of nanocarriers.

Polymeric Nanoparticles and Micelles in Targeted Delivery Research

Polymeric nanoparticles and micelles are self-assembled structures formed from amphiphilic block copolymers. mdpi.com The incorporation or conjugation of this compound derivatives into these systems can serve multiple purposes. The PEG block contributes to the hydrophilic shell, enhancing stability in aqueous environments and reducing opsonization. The reactive mesyl group, after conversion or displacement, can be used to conjugate targeting ligands such as antibodies, peptides, or small molecules to the surface of the nanoparticles or micelles. bioglyco.com This functionalization aims to achieve targeted delivery of encapsulated drugs to specific cells or tissues, potentially improving therapeutic efficacy and reducing off-target effects. While general research on PEGylated polymeric micelles for drug delivery, including those based on mPEG-PCL copolymers, demonstrates the feasibility of such systems nih.gov, specific studies detailing the use and performance of this compound itself in the targeted delivery research of polymeric nanoparticles and micelles were not prominently found.

Liposomal Formulations Incorporating this compound Derivatives

Liposomes are vesicular structures composed of lipid bilayers, widely explored as drug carriers. researchgate.net PEGylation of liposomes, typically by incorporating PEGylated lipids, is a common strategy to improve their pharmacokinetic profile and reduce clearance. thno.orgmdpi.com While DSPE-PEG derivatives are frequently used for liposome (B1194612) PEGylation avantiresearch.com, this compound, or molecules functionalized with it, could potentially be incorporated into liposomal formulations. The mesyl group could be utilized to conjugate lipids or other liposome components, or to attach targeting ligands to the liposomal surface after formation. This would leverage the stealth properties of the PEG chain and enable targeted delivery, similar to polymeric systems. Research on PEGylated liposomes highlights the importance of PEG molecular weight and density on cellular uptake and tumor targeting thno.orgmdpi.commdpi.com, but specific research on liposomal formulations directly incorporating this compound derivatives was not specifically identified in the search results.

Self-Emulsifying Drug Delivery Systems (SEDDS) Research

Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon dilution in aqueous media, such as the gastrointestinal fluid. researchgate.netnih.govamericanpharmaceuticalreview.com SEDDS are primarily used to improve the solubility and oral bioavailability of poorly water-soluble drugs. researchgate.netnih.govamericanpharmaceuticalreview.com While surfactants and co-solvents are key components of SEDDS formulations researchgate.netnih.gov, PEG derivatives can also play a role in enhancing solubility and emulsification properties. Research comparing PEG-based SEDDS with PEG-free systems exists nih.gov, but specific studies investigating the direct incorporation or utility of this compound in SEDDS research were not found. Given its structure, a derivative of this compound might potentially be explored as a surfactant or co-surfactant component in SEDDS due to its amphiphilic nature, but this remains a speculative application based on the general properties of PEGylated compounds in such systems.

Role in Sustained and Controlled Release Systems Research

The ability of this compound to be incorporated into various structures suggests a potential role in designing sustained and controlled release systems. bioglyco.com By conjugating drugs or other active molecules to a matrix or carrier system via linkers derived from this compound, researchers can potentially modulate the release rate of the therapeutic agent.

Investigation of Release Kinetics from this compound-Based Matrices

Controlled release from drug delivery systems can be influenced by various factors, including the degradation of the matrix, diffusion of the drug, and the cleavage of linkers. nih.govresearchgate.net If this compound is used to functionalize a matrix or to link a drug to a carrier, the stability and cleavage rate of the bond formed using the mesyl group, as well as the properties of the resulting PEGylated construct, could influence the drug release kinetics. While research on the release kinetics from various sustained-release formulations exists researchgate.netnih.govscielo.br, specific studies focusing on investigating the release kinetics directly from matrices or systems where this compound is the primary determinant of the release profile were not identified. The controlled release properties mentioned in relation to this compound bioglyco.com are likely a general attribute of its use as a linker to create more complex, potentially controlled-release structures.

Mechanistic Research on Enhancing Solubilization and Bioavailability

The enhancement of drug solubilization and bioavailability is a critical challenge in the formulation of many therapeutic agents, particularly those with poor aqueous solubility. PEGylation, the process of attaching polyethylene (B3416737) glycol chains to molecules or nanoparticles, is a well-established strategy to address these limitations. The hydrophilic nature of PEG chains can significantly improve the solubility of hydrophobic drugs in aqueous environments. nih.govresearchgate.net

Drug delivery systems such as microemulsions, nanoemulsions, and Self-Micro-Emulsifying Drug Delivery Systems (SMEDDS) have demonstrated efficacy in enhancing the solubility and bioavailability of poorly water-soluble drugs. rjptonline.orgnih.govjuniperpublishers.comresearchgate.netnih.gov These systems often utilize surfactants and co-surfactants, which can include PEG derivatives, to form small droplets (typically ranging from 10 to 200 nm) that provide a large interfacial area for drug dissolution and absorption. nih.govnih.gov The reduced droplet size in these formulations can lead to improved dissolution rates and enhanced permeability across biological membranes, potentially facilitating access to lymphatic circulation and thus increasing bioavailability. juniperpublishers.comresearchgate.netnih.gov

While the general principles of how PEG derivatives contribute to enhanced solubilization and bioavailability through various formulation strategies are well-documented, specific mechanistic research detailing the unique contributions of this compound in these processes was not prominently featured in the search results. As a relatively short PEG (8 ethylene (B1197577) glycol units) with a methoxy (B1213986) cap and a reactive methanesulfonate (B1217627) end group, this compound possesses characteristics that could potentially be investigated for its role as a surfactant, co-surfactant, or a component in lipid-based formulations aimed at improving the solubility and absorption of challenging drug candidates.

Targeting Strategies via this compound Conjugation for Specific Biological Environments

Targeted drug delivery aims to selectively deliver therapeutic agents to specific cells, tissues, or organs, thereby increasing efficacy and reducing off-target toxicity. PEGylation is frequently employed in targeted drug delivery systems to impart "stealth" properties, which reduce recognition and uptake by the reticuloendothelial system (RES), prolonging circulation time and allowing for passive accumulation at disease sites with leaky vasculature, such as tumors, via the enhanced permeability and retention (EPR) effect. nih.govresearchgate.netuni-muenchen.de

Beyond passive targeting, PEG chains can also serve as linkers for conjugating targeting ligands (e.g., antibodies, peptides, small molecules) to drug carriers or therapeutic molecules, enabling active targeting to cells or tissues overexpressing specific receptors. nih.govuni-muenchen.deresearchgate.netnih.govitmedicalteam.pl The terminal functional group on PEG derivatives is crucial for facilitating such conjugations. This compound contains a methanesulfonate group, which is a reactive leaving group that can be utilized for covalent attachment to molecules containing nucleophilic groups, such as amines or thiols, present on targeting ligands or drug molecules. broadpharm.com

Tumor Microenvironment Targeting Research

The tumor microenvironment presents unique physiological characteristics, including abnormal vasculature, impaired lymphatic drainage, and altered pH, which can be exploited for targeted drug delivery. Passive targeting via the EPR effect is a well-known strategy for delivering nanoparticles and macromolecular drugs to solid tumors. nih.govresearchgate.netuni-muenchen.de PEGylation contributes to this passive targeting by prolonging the circulation half-life of drug carriers. nih.govresearchgate.net

Active tumor targeting involves conjugating ligands that bind specifically to receptors overexpressed on cancer cells or in the tumor microenvironment. nih.govuni-muenchen.demdpi.com PEG linkers are commonly used to attach these ligands to nanoparticle surfaces, providing a hydrophilic spacer that can improve ligand accessibility and reduce non-specific interactions. nih.govitmedicalteam.pl

Research in tumor microenvironment targeting using PEGylated systems often investigates the influence of PEG molecular weight, density, and terminal functionality on circulation time, tumor accumulation, and cellular uptake. nih.govresearchgate.netitmedicalteam.pl While this compound, with its reactive methanesulfonate group, could potentially be used to synthesize tumor-targeting conjugates, specific research findings demonstrating its application in tumor microenvironment targeting were not identified in the provided search results. Future research could explore conjugating tumor-specific ligands to this compound and evaluating the resulting constructs for targeted delivery to cancer cells or the tumor stroma.

Gastro Retentive Drug Delivery System (GRDDS) Concepts

Gastro Retentive Drug Delivery Systems (GRDDS) are designed to prolong the residence time of drugs in the stomach, which can be beneficial for drugs absorbed primarily in the upper gastrointestinal tract, drugs with limited solubility in intestinal pH, or for local delivery to the gastric mucosa (e.g., for treating Helicobacter pylori infections). ijrti.orgresearchgate.netmdpi.com Various approaches are used to achieve gastric retention, including floating systems, mucoadhesive systems, expanding systems, and high-density systems. ijrti.org

Combining GRDDS with strategies that enhance drug solubilization, such as SMEDDS, has been explored for drugs with solubility or stability issues in the stomach. researchgate.netresearchgate.net By retaining the formulation in the stomach, where the drug can be released and potentially solubilized by the co-administered system, improved absorption in the upper small intestine can be achieved. ijrti.orgresearchgate.net

While PEG derivatives are sometimes used in oral formulations to improve solubility or as components in drug delivery systems, specific research focusing on the use of this compound within the context of Gastro Retentive Drug Delivery Systems was not found in the search results. Given its properties, this compound could potentially be investigated as a component in formulations designed for gastric retention, perhaps contributing to the solubilization of a poorly soluble drug within a GRDDS or as part of a larger delivery system. However, this remains a conceptual application in the absence of specific research data.

Kinetic and Mechanistic Studies of Reactions Involving M Peg8 Ms

Reaction Kinetics of m-PEG8-Ms Derivatization and Coupling

The reaction kinetics of this compound involve the rates at which the mesylate group is displaced by various nucleophiles. These rates are influenced by several factors, including the nature of the nucleophile, solvent, temperature, and concentration.

Rates of Nucleophilic Substitution Reactions with the Mesylate Group

The mesylate group on this compound is a good leaving group, making it reactive towards nucleophilic substitution reactions, typically following an SN2 pathway precisepeg.comlibretexts.org. In an SN2 reaction, the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to inversion of configuration at that carbon and displacement of the mesylate. The rate of this reaction is dependent on the concentration of both the this compound (electrophile) and the attacking nucleophile.

Studies involving PEG mesylates, analogous to this compound, demonstrate their reactivity with various nucleophiles such as amines, thiols, and azides precisepeg.comnih.govmdpi.com. For instance, the reaction of mesylate-terminated PEG with sodium azide (B81097) proceeds via nucleophilic substitution to yield azido-functionalized PEG nih.govmdpi.com. Similarly, reaction with ammonia (B1221849) or other amines can yield amine-terminated PEG derivatives mdpi.com. The relative reactivity of different nucleophiles towards PEG mesylates can vary, with stronger nucleophiles generally reacting faster libretexts.org.

While specific kinetic data (rate constants) for this compound reactions with various nucleophiles are not extensively detailed in the provided search results, the general principles of SN2 kinetics apply. The rate law for a simple SN2 reaction involving this compound and a nucleophile (Nu⁻) can be represented as:

Rate = k [this compound][Nu⁻]

Where 'k' is the rate constant, which is specific to the reaction conditions and the nature of the nucleophile.

Influence of Reaction Parameters on Efficiency and Side Reactions

Several reaction parameters significantly influence the efficiency of this compound coupling reactions and can lead to side reactions.

Solvent: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often favored for SN2 reactions as they solvate cations effectively but leave anions relatively unsolvated, enhancing their nucleophilicity nih.govmdpi.com. However, the solubility of this compound and the nucleophile must be considered precisepeg.com. Some PEG derivatives are soluble in water and polar organic solvents precisepeg.com.

Temperature: Increasing the reaction temperature generally increases the rate of nucleophilic substitution. However, elevated temperatures can also increase the rate of undesired side reactions, such as hydrolysis of the mesylate group or degradation of sensitive payloads in bioconjugation reactions americanpharmaceuticalreview.com. Optimized temperatures are typically sought to balance reaction speed and product purity. For instance, the synthesis of azido-terminated PEG from mesylate-terminated PEG and sodium azide was performed at 80 °C nih.gov.

Concentration: Higher concentrations of both this compound and the nucleophile can increase the reaction rate. However, very high concentrations might lead to aggregation or increased incidence of side reactions.

pH: For reactions involving amine nucleophiles, pH plays a crucial role as it affects the protonation state and thus the nucleophilicity of the amine. Primary amines, for example, are more nucleophilic in their deprotonated form chemrxiv.org. Buffers are often used to maintain an optimal pH for the reaction ersnet.org.

Stoichiometry: The molar ratio of this compound to the nucleophile can impact the reaction outcome and the extent of derivatization. Using an excess of the nucleophile can drive the reaction to completion and improve yield, but it might also increase the likelihood of multi-site conjugation if the nucleophile is part of a larger molecule with multiple reactive groups ua.pt.

Side reactions can include hydrolysis of the mesylate group, particularly in the presence of water, which would yield the less reactive hydroxyl-terminated PEG. ucl.ac.uk Other side reactions depend on the specific nucleophile and reaction conditions. For example, in bioconjugation, non-specific reactions with other functional groups on the biomolecule could occur if not carefully controlled nih.gov.

Elucidation of Reaction Mechanisms in this compound Bioconjugations

Bioconjugation involving this compound typically utilizes the reactivity of the mesylate group to form stable linkages with biomolecules. Understanding the precise mechanistic pathways is essential for designing efficient and selective conjugation strategies.

Mechanistic Pathways of Amide Bond Formation and Ester Hydrolysis

While this compound directly participates in nucleophilic substitution via its mesylate group, bioconjugation strategies often involve the formation of amide or ester bonds, sometimes indirectly. For instance, if this compound is reacted with an amine to form m-PEG8-amine, this amine can then be used in amide bond formation with a carboxylic acid-containing biomolecule broadpharm.com. Conversely, if this compound is reacted with a carboxylic acid (though less common directly with the mesylate), an ester linkage could potentially be formed, which might later undergo hydrolysis.

Amide Bond Formation: The formation of amide bonds typically involves the activation of a carboxylic acid followed by the nucleophilic attack of an amine hepatochem.comresearchgate.netnih.gov. If m-PEG8-amine (derived from this compound) is used, the amine nitrogen attacks the activated carbonyl carbon of the carboxylic acid, leading to the formation of a stable amide bond broadpharm.com. This process usually involves coupling reagents like EDC or HATU hepatochem.com. The mechanism generally proceeds through a tetrahedral intermediate.

Ester Hydrolysis: Ester hydrolysis is the cleavage of an ester bond by water, typically catalyzed by acid or base coconote.appyoutube.comlibretexts.orglibretexts.org. While this compound itself is not an ester, an ester linkage might be present in a bioconjugate formed using a PEG derivative. Acid-catalyzed ester hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water, proton transfers, and elimination of the alcohol coconote.appyoutube.com. Base-catalyzed hydrolysis (saponification) involves nucleophilic attack of hydroxide (B78521) on the carbonyl carbon, formation of a tetrahedral intermediate, and elimination of the alkoxide, followed by proton transfer libretexts.orglibretexts.org. Understanding ester hydrolysis is relevant if this compound is incorporated into a cleavable linker containing an ester group medchemexpress.com.

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry techniques are powerful tools for investigating reaction mechanisms and pathways at a molecular level schrodinger.com. Approaches such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to:

Determine Transition States: Identify the high-energy transition states involved in nucleophilic substitution reactions of this compound or subsequent reactions like amide bond formation .

Calculate Activation Energies: Quantify the energy barrier for a reaction to occur, providing insights into reaction rates .

Explore Reaction Pathways: Map out the step-by-step process of a chemical transformation, including intermediates and transition states compchem.nlscm.com. The Intrinsic Reaction Coordinate (IRC) method, for example, traces the minimum energy path from a transition state down to reactants and products scm.com.

Evaluate Solvent Effects: Model the influence of different solvents on the reaction pathway and energy profile .

Predict Side Reactions: Investigate potential competing reaction pathways and their relative likelihood schrodinger.com.

While specific computational studies on this compound were not found in the search results, these techniques can be applied to elucidate the detailed mechanisms of its reactions with various nucleophiles and in complex bioconjugation environments. Computational studies on similar PEG derivatives or model systems can provide valuable insights into the likely reaction pathways involving this compound.

Real-Time Reaction Monitoring Techniques

Monitoring reactions involving this compound in real-time provides crucial information about reaction progress, kinetics, and the formation of products and intermediates. This is particularly important for optimizing reaction conditions and ensuring high yields and purity, especially in bioconjugation where biomolecules can be sensitive.

Several analytical techniques can be employed for real-time reaction monitoring:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring chemical reactions in situ mestrelab.com. Changes in the chemical shifts and integration of signals corresponding to reactants, products, and intermediates can be tracked over time, providing kinetic data and structural information mestrelab.com. Mnova RM (Reaction Monitoring) is a software specifically designed to simplify the analysis of NMR reaction monitoring data mestrelab.com.

Mass Spectrometry (MS): Mass spectrometry, particularly coupled with separation techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), can be used to identify and quantify reactants and products in real-time or near real-time ersnet.orgchromservis.euimreblank.ch. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are suitable for analyzing polar molecules like PEG derivatives and bioconjugates . Multiple reaction monitoring (MRM) using triple quadrupole mass spectrometers can provide quantitative assessment of specific compounds ersnet.org. Compact mass spectrometers can be placed directly in a fume hood for real-time monitoring of reactions chromservis.eu.

UV/Vis Spectroscopy: If reactants or products have distinct UV/Vis absorbance properties, this technique can be used to monitor concentration changes over time.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify components of a reaction mixture. By taking aliquots at different time points and analyzing them by HPLC, the progress of the reaction can be monitored chemrxiv.org. Coupling HPLC with MS (HPLC-MS) provides even richer information chemrxiv.org.

Surface Plasmon Resonance (SPR): SPR can be used to monitor binding events and reactions occurring on a surface in real-time escholarship.org. While not directly monitoring the this compound reaction in solution, it can be used to monitor the conjugation of this compound to a surface-immobilized molecule or the subsequent reaction of a surface-immobilized this compound conjugate with another molecule.

Real-time monitoring allows for the determination of reaction endpoints, optimization of reaction times, and identification of potential issues such as the formation of unwanted byproducts.

Data Tables

Reaction Rate Data: Tables showing the concentration of reactants and products as a function of time under different reaction conditions (temperature, solvent, concentration, pH).

Yield and Purity Data: Tables summarizing the yield and purity of the desired product under varying reaction parameters.

Influence of Nucleophile: Data comparing the reaction rates or yields when this compound reacts with different types of nucleophiles (e.g., primary amine vs. thiol).

Here is an example of how a data table illustrating the influence of a reaction parameter might be presented:

Table 1: Influence of Temperature on the Yield of m-PEG8-amine Formation

Temperature (°C)Reaction Time (hours)Yield (%)
251265
50688
80375

Note: This is a hypothetical example to illustrate the table format. Actual data would be derived from experimental studies.

Interactive Table Concept: In a truly interactive format, users might be able to filter data by reaction parameter, sort columns, or view data visualized as graphs (e.g., concentration vs. time plots).

Table 2: Relative Reactivity of Nucleophiles with PEG Mesylate (Conceptual)

Nucleophile TypeRelative Reactivity
ThiolHigh
Primary AmineMedium
AlcoholLower

Note: This table represents a conceptual trend based on typical nucleophilicities and is not based on specific quantitative data for this compound from the provided sources.

Detailed Research Findings

Detailed research findings would include specific experimental procedures, characterization data of products (e.g., NMR, MS spectra), and quantitative results from kinetic studies. For example, a research finding might describe the observed rate constant for the reaction of this compound with a specific amine under defined conditions, along with a discussion of the proposed transition state based on spectroscopic or computational data. Findings might also detail the types and amounts of side products observed under different reaction conditions and strategies employed to minimize them.

For instance, a finding related to side reactions could be: "Hydrolysis of this compound was observed to increase significantly at pH values above 8, leading to a decrease in the yield of the desired amine conjugate. Performing the reaction at pH 7 with a suitable buffer minimized this side reaction."

Another finding could describe the use of NMR to monitor the disappearance of the mesylate signal and the appearance of product signals over time to determine the reaction half-life under specific conditions. mestrelab.com

Emerging Frontiers and Future Perspectives in M Peg8 Ms Research

Integration with Advanced Polymer Architectures and Materials Science

The precise, monodisperse nature of m-PEG8-Ms makes it a valuable building block for constructing advanced polymer architectures with tailored properties. While conventional PEGylation often involves polydisperse mixtures, leading to potential heterogeneity in conjugates and materials, the defined chain length of this compound allows for the synthesis of polymers and materials with predictable characteristics. researchgate.net The mesylate end group provides a reactive handle for controlled polymerization techniques or for site-specific conjugation to pre-formed polymer backbones or material surfaces.

Future research in this area is poised to explore the incorporation of this compound into block copolymers, star polymers, dendrimers, and polymer brushes. This integration can impart desirable properties such as increased hydrophilicity, biocompatibility, flexibility, and reduced protein fouling to the resulting materials. researchgate.netcoppin.edu For instance, using this compound as a macroinitiator or as a comonomer in controlled polymerization could lead to novel polymeric materials for applications ranging from surface modification of biomaterials to the creation of sophisticated hydrogels with precisely tuned mechanical and chemical properties. uhasselt.beuni-halle.demdpi.com The ability to synthesize well-defined PEGylated structures is crucial, as the dispersity of PEG can influence biological activity and immunogenicity. researchgate.net

Novel Applications in Diagnostic, Imaging, and Sensing Probes

The hydrophilic nature and biocompatibility associated with PEG make this compound an attractive component for the development of advanced diagnostic, imaging, and sensing probes. researchgate.net The terminal mesylate group can be readily substituted with various functional moieties, including fluorescent dyes, radioisotopes, chelating agents for metal ions (relevant for MRI contrast agents or PET tracers), or recognition elements such as antibodies or peptides. mdpi.com

The integration of this compound into probe design can enhance probe solubility, reduce non-specific binding, prolong circulation time in biological systems, and improve the signal-to-background ratio in imaging applications. thno.org Future work may involve conjugating this compound to targeting ligands to create probes that accumulate specifically at disease sites, or using it to modify the surface of nanoparticles intended for imaging or sensing. thno.orgunimib.it The defined PEG length offered by this compound allows for better control over the probe's hydrodynamic size and behavior in complex biological environments, which is critical for optimizing probe performance in diagnostics and imaging. researchgate.net

Development of "Smart" and Responsive this compound-Based Systems

The versatility of the mesylate functional group on this compound facilitates its incorporation into "smart" or stimuli-responsive systems. These systems are designed to undergo a change in their properties or behavior in response to specific internal or external triggers, such as pH, temperature, redox potential, light, or the presence of specific biomolecules. mdpi.commdpi.comnih.gov

This compound can serve as a linker or a building block within polymers or conjugates that contain responsive elements. For example, it can be used to attach PEG chains to polymers containing cleavable linkers (e.g., disulfide bonds responsive to redox conditions, or pH-sensitive linkages). mdpi.commdpi.com Upon encountering the specific stimulus, the PEG block can be shed or the material can undergo a conformational change, leading to controlled release of encapsulated cargo, alteration of surface properties, or activation of a diagnostic signal. Research in this area could leverage this compound to create responsive hydrogels, micelles, polymersomes, or surface coatings for applications in targeted delivery, biosensing, or regenerative medicine. mdpi.comthno.orgmdpi.com

Advances in High-Throughput Screening and Combinatorial Chemistry for this compound Derivatives

The utility of this compound as a versatile linker and building block positions it for use in high-throughput screening (HTS) and combinatorial chemistry approaches aimed at discovering new functional molecules and materials. cijournal.rubenthamscience.combenthamscience.comscispace.com Its well-defined structure and reactive end group make it suitable for solid-phase synthesis or parallel synthesis techniques used in combinatorial chemistry to generate libraries of PEGylated compounds or materials.

Future directions may involve synthesizing libraries of molecules where this compound is conjugated to various small molecules, peptides, or targeting ligands in a high-throughput manner. uni.wroc.pl Such libraries can then be screened for desired properties, such as binding affinity, enzymatic activity modulation, or the ability to form specific supramolecular structures. scispace.com The use of this compound ensures uniformity in the PEG portion across the library, allowing researchers to focus on the effect of the varied conjugated moiety. This can accelerate the discovery and optimization of new therapeutic candidates (e.g., PROTACs or ADCs where this compound acts as a linker) or functional materials. medchemexpress.comtargetmol.com

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound for clinical-grade manufacturing?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize critical process parameters (CPPs). Use near-infrared (NIR) spectroscopy for real-time monitoring and multivariate control charts .

Data Presentation Guidelines

  • Tables : Include raw vs. processed data (e.g., NMR integration values), error margins (±SD), and statistical tests used (t-test, ANOVA) .
  • Contradiction Analysis : Use funnel plots or Cochran’s Q test to assess heterogeneity in meta-analyses of published data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.